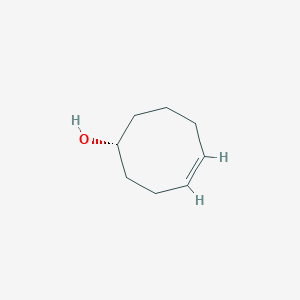

(R)-TCO-OH

Description

BenchChem offers high-quality (R)-TCO-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-TCO-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,4E)-cyclooct-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDHOTYYDHPEN-CMLYIYFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85081-69-2 | |

| Record name | 85081-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The (R)-TCO-OH Advantage: A Technical Guide to its Mechanism of Action in Bioorthogonal Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology, drug development, and molecular imaging, the ability to specifically and efficiently label biomolecules in complex biological systems is paramount. Bioorthogonal chemistry, and specifically "click chemistry," provides a powerful toolkit for these applications. Among the most potent of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz). This reaction is renowned for its exceptional speed, specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]

This technical guide provides an in-depth exploration of the mechanism, kinetics, and application of a key reagent in this class: (R)-TCO-OH. We will delve into the structural features that govern its reactivity, provide quantitative data to compare it with other reagents, and present detailed experimental protocols for its use in bioconjugation.

Core Mechanism of Action: The Strain-Promoted IEDDA Reaction

The utility of (R)-TCO-OH in click chemistry is rooted in the strain-promoted inverse-electron-demand Diels-Alder (SPIEDDA) reaction. The trans double bond within the eight-membered ring of the TCO molecule induces significant ring strain, making it a highly reactive dienophile.[3][4] The reaction with an electron-deficient tetrazine (the diene) proceeds via a two-step mechanism:

-

[4+2] Cycloaddition: The reaction initiates with a rapid [4+2] cycloaddition between the electron-rich TCO and the electron-poor tetrazine. This forms a highly unstable, tricyclic intermediate.

-

Retro-Diels-Alder Elimination: The intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂). This step drives the reaction to completion and forms a stable, fluorescent dihydropyridazine conjugate.[1]

This entire process is exceptionally fast and bioorthogonal, meaning the TCO and tetrazine moieties react exclusively with each other and not with native biological functional groups.

Quantitative Analysis: Reactivity and Stability

The reactivity of TCO derivatives is primarily governed by two factors: ring strain and the stereochemistry of substituents. The hydroxyl group (-OH) in (R)-TCO-OH can exist in either an axial or equatorial position relative to the ring. The axial isomer generally exhibits significantly faster reaction kinetics due to increased steric strain, which is relieved in the transition state.

The following tables summarize key quantitative data for TCO-OH isomers and related derivatives, demonstrating the profound impact of stereochemistry and structural modifications on reaction speed and stability.

Table 1: Comparative Second-Order Rate Constants (k₂) for TCO Derivatives

| TCO Derivative | Tetrazine Partner | k₂ (M⁻¹s⁻¹) | Solvent/Conditions |

| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 273,000 | PBS, 37°C |

| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 80,200 (± 200) | Water, 25°C |

| equatorial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 22,600 (± 40) | Water, 25°C |

| TCO (parent) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |

| s-TCO (strained) | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 3,300,000 (± 40,000) | Water, 25°C |

| TCO-conjugated CC49 mAb | [¹¹¹In]In-labeled-Tz | 13,000 (± 80) | PBS, 37°C |

Data compiled from multiple sources. Note that the (R)- designation refers to the specific stereoisomer of the TCO core.

Table 2: Stability Profile of TCO Derivatives

| TCO Derivative | Condition | Stability Profile |

| axial-TCO-COOH | PBS, 37°C | Stable for at least 7 days. |

| axial-TCO-COOH | Mouse Serum, 37°C | Stable for up to 4 hours; degradation observed after 16 hours. |

| TCO-conjugated CC49 mAb | In vivo (mouse) | ~75% of TCO remained reactive after 24 hours. |

| s-TCO (strained) | High thiol concentrations (30 mM) | Rapidly isomerizes to the unreactive cis-cyclooctene (CCO) form. |

Data compiled from multiple sources. A primary deactivation pathway for TCOs in biological media is isomerization to their unreactive CCO form, a process that can be influenced by interactions with copper-containing proteins.

Experimental Protocols

The hydroxyl group of (R)-TCO-OH serves as a versatile handle for conjugation. It can be activated (e.g., by conversion to an N-hydroxysuccinimide (NHS) ester or p-nitrophenyl carbonate) to react with primary amines like lysine residues on proteins, or it can be used to attach linkers for conjugating other molecules of interest, such as drugs or imaging agents.

Protocol 1: General Procedure for Antibody Labeling with a TCO-NHS Ester

This protocol outlines the fundamental steps for conjugating a TCO moiety to an antibody via primary amines. The (R)-TCO-OH must first be converted to its corresponding NHS ester derivative before starting this procedure.

Materials:

-

Antibody of interest (1-5 mg/mL)

-

Amine-free reaction buffer (e.g., 1X PBS, pH 7.4-8.5)

-

TCO-NHS ester (10 mM stock in anhydrous DMSO or DMF)

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment for purification

Methodology:

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free reaction buffer using a desalting spin column or dialysis. Adjust the protein concentration to 1-5 mg/mL.

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO reagent by purifying the antibody conjugate using a desalting spin column or dialysis against the desired storage buffer (e.g., 1X PBS).

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The TCO-labeled antibody is now ready for reaction with a tetrazine-functionalized molecule.

Protocol 2: Pretargeted In Vivo Imaging

Pretargeted imaging is a powerful application of TCO-tetrazine chemistry, particularly in nuclear medicine. The strategy separates the targeting and imaging steps to improve tumor-to-background signal ratios and reduce radiation dose to non-target tissues.

Methodology:

-

Step 1: Administration of TCO-Antibody: A TCO-labeled monoclonal antibody (mAb), specific for a tumor antigen, is administered to the subject.

-

Step 2: Clearance Period: A waiting period (typically 24-72 hours) allows the TCO-mAb to accumulate at the tumor site while unbound conjugate clears from circulation.

-

Step 3: Administration of Radiolabeled Tetrazine: A small, rapidly clearing, radiolabeled tetrazine probe is administered.

-

Step 4: In Vivo Click Reaction & Imaging: The radiolabeled tetrazine rapidly finds and "clicks" with the TCO-mAb accumulated at the tumor site. Unbound tetrazine is quickly cleared from the body through the kidneys. Imaging (e.g., PET or SPECT) is then performed, revealing a high-contrast image of the target tissue.

Conclusion

(R)-TCO-OH and its derivatives are exceptionally powerful tools in the field of bioorthogonal chemistry. The mechanism of action, driven by the strain-promoted inverse-electron-demand Diels-Alder reaction, provides unrivaled kinetics, allowing for efficient and specific bioconjugation in complex biological environments. The stereochemistry of the hydroxyl group offers a handle to tune reactivity, with the axial isomer providing a significant kinetic advantage. By understanding the core mechanism, quantitative reactivity, and appropriate experimental protocols, researchers can effectively leverage the (R)-TCO-OH platform to advance the frontiers of targeted therapeutics, in vivo imaging, and fundamental biological discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Pretargeted Imaging beyond the Blood–Brain Barrier—Utopia or Feasible? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

understanding the structure of (R)-TCO-OH

An In-depth Technical Guide to (R)-TCO-OH for Advanced Research

(R)-TCO-OH, or (R)-trans-cyclooct-4-enol, is a pivotal tool in the field of chemical biology and drug development. As a trans-cyclooctene (TCO) derivative, its core utility lies in its highly strained double bond, which enables extremely rapid and specific reactions with tetrazine partners. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry, allowing for chemical ligations to proceed in complex biological environments without interfering with native processes.[1][2]

The "(R)" designation specifies the stereochemistry at the carbon atom bearing the hydroxyl group, and the "trans" configuration of the ring is essential for its high reactivity.[1] The hydroxyl (-OH) group provides a convenient and versatile chemical handle for conjugation to a wide array of molecules, including proteins, antibodies, fluorescent probes, and therapeutic agents.[3] (R)-TCO-OH is particularly prominent as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the structure, properties, and application of (R)-TCO-OH for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of (R)-TCO-OH are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Identifier | Value | Reference |

| IUPAC Name | (R,E)-cyclooct-4-en-1-ol | |

| Synonyms | (R)-trans-Cyclooctenol | |

| CAS Number | 39637-78-0 | |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| Exact Mass | 126.1045 u |

| Property | Value | Reference |

| Appearance | Liquid | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO | |

| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Should be kept dry and dark. |

Reactivity and Kinetic Data

The defining feature of (R)-TCO-OH is its rapid reactivity with tetrazines. The rate of the IEDDA reaction is influenced by the specific TCO isomer (axial vs. equatorial) and the electronic properties of the tetrazine. The axial isomer, where the functional group is perpendicular to the plane of the ring, is generally more reactive than the equatorial isomer.

| Reaction Parameter | Value | Context | Reference |

| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition | Strain-promoted, catalyst-free "click" reaction. | |

| Reaction Partner | 1,2,4,5-tetrazine derivatives | Forms a stable dihydropyridazine linkage. | |

| Second-order Rate Constant (k₂) of parent TCO | ~2,000 M⁻¹s⁻¹ | Reaction with 3,6-dipyridyl-s-tetrazine. | |

| Second-order Rate Constant (k₂) of antibody-TCO conjugate | ~13,000 M⁻¹s⁻¹ | Reaction with an Indium-labeled tetrazine in PBS at 37°C. |

Experimental Protocols

General Protocol for Biomolecule Labeling via TCO-Tetrazine Ligation

This protocol describes a general workflow for conjugating a TCO-functionalized molecule (e.g., an antibody modified with (R)-TCO-OH) to a tetrazine-bearing payload (e.g., a fluorescent dye).

Materials:

-

TCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Tetrazine-payload dissolved in a compatible solvent (e.g., DMSO, DMF).

-

Reaction buffer (e.g., PBS).

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Methodology:

-

Preparation: Dissolve the TCO-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Addition: Add the tetrazine-payload solution to the biomolecule solution. A 1.5 to 10-fold molar excess of the tetrazine reagent is typically used to ensure complete labeling of the TCO sites. The final concentration of organic solvent (like DMSO) should be kept low (ideally <10%) to avoid denaturation of the biomolecule.

-

Incubation: Allow the reaction to proceed at room temperature or 37°C for 1 to 4 hours. The reaction is often complete within minutes due to the fast kinetics.

-

Purification: Remove the excess, unreacted tetrazine-payload from the conjugated biomolecule using a suitable purification method. For proteins, SEC is highly effective.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (for proteins), or SDS-PAGE.

Synthesis of (R)-TCO-OH via Photochemical Isomerization

The synthesis of trans-cyclooctenes is most commonly achieved through the photochemical isomerization of their more stable cis-isomers.

Materials:

-

(R)-cis-cyclooct-4-enol.

-

Acetone (as a photosensitizer).

-

Anhydrous, deoxygenated solvent (e.g., cyclohexane).

-

UV photoreactor equipped with a quartz immersion well and a low-pressure mercury lamp (emitting at ~254 nm).

-

Purification system (e.g., flash column chromatography).

Methodology:

-

Solution Preparation: Prepare a dilute solution (e.g., 0.05 M) of (R)-cis-cyclooct-4-enol and acetone in the chosen solvent. The solution must be thoroughly deoxygenated by bubbling with nitrogen or argon for at least 30 minutes to prevent side reactions.

-

Irradiation: Irradiate the solution in the photoreactor at low temperature (e.g., 0°C). The progress of the isomerization from the cis to the trans isomer can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Once the reaction has reached the desired cis/trans photostationary state, stop the irradiation and concentrate the solvent under reduced pressure.

-

Purification: The resulting mixture contains the desired (R)-TCO-OH (as a mix of axial and equatorial diastereomers) and remaining (R)-cis-cyclooct-4-enol. These isomers are separated using flash column chromatography on silica gel. The separation can be challenging and requires careful optimization of the solvent system.

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes and relationships involving (R)-TCO-OH.

References

(R)-TCO-OH and Tetrazine Ligation: A Technical Guide for Bioorthogonal Chemistry

This guide provides an in-depth overview of the inverse-electron-demand Diels-Alder (IEDDA) reaction between (R)-TCO-OH (a strained trans-cyclooctene) and tetrazines. This bioorthogonal ligation has become a cornerstone in chemical biology, drug development, and molecular imaging due to its exceptionally fast kinetics and high specificity. This document outlines the fundamental principles, quantitative data, experimental protocols, and common workflows associated with this powerful chemical tool.

Core Principles of the TCO-Tetrazine Ligation

The reaction between a trans-cyclooctene (TCO) and a tetrazine is a type of [4+2] cycloaddition. The high ring strain of the TCO and the electron-deficient nature of the tetrazine ring system drive the reaction forward with remarkable speed, often without the need for a catalyst. The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This process is irreversible and forms a covalent bond.

(R)-TCO-OH is a specific, chiral isomer of TCO that includes a hydroxyl group. This hydroxyl group enhances the hydrophilicity of the molecule, improving its solubility and behavior in aqueous biological systems, which is a significant advantage over more hydrophobic TCO analogs. The "(R)" designation refers to the stereochemistry of the molecule, which can influence its reactivity and interaction with biological systems.

The key features of this ligation are:

-

Extraordinary Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.

-

High Specificity: TCOs and tetrazines are mutually reactive and generally do not cross-react with native biological functional groups, ensuring that the reaction only occurs between the intended partners.

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without apparent toxicity.

-

Irreversible Bond Formation: The release of N₂ gas makes the reaction irreversible, leading to the formation of a stable conjugate.

Quantitative Reaction Data

The kinetics of the TCO-tetrazine ligation can be influenced by the specific structures of both the TCO and the tetrazine, as well as the reaction conditions. The data below provides a summary of typical kinetic parameters.

Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligations

| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |

|---|---|---|---|

| (R)-TCO-OH and 3,6-di-(2-pyridyl)-s-tetrazine (H-Tetrazine) | ~3.3 x 10⁵ | Acetonitrile/Water | |

| TCO and H-Tetrazine | ~2 x 10³ | Acetonitrile | |

| TCO and 3,6-diphenyl-s-tetrazine | ~1 x 10³ | Organic Solvent |

| (E)-cyclooct-4-enol and H-Tetrazine | ~1.3 x 10⁵ | Acetonitrile/Water | |

Note: Rate constants can vary significantly based on the specific tetrazine derivative used. Electron-withdrawing groups on the tetrazine can increase the reaction rate.

Table 2: Stability of (R)-TCO-OH

| Condition | Half-life (t₁/₂) | Notes |

|---|---|---|

| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions. |

| Presence of Thiols (e.g., GSH) | > 24 hours | Shows good stability in the presence of biological nucleophiles. |

| Serum/Plasma | > 12 hours | Stability is sufficient for many in vivo applications. |

Experimental Protocols

Below are generalized protocols for common applications of (R)-TCO-OH and tetrazine ligation. Researchers should optimize concentrations, incubation times, and purification methods for their specific system.

Protocol 1: General Protein-Small Molecule Conjugation

This protocol describes the labeling of a TCO-functionalized protein with a tetrazine-containing fluorescent dye.

Materials:

-

(R)-TCO-OH functionalized protein (e.g., antibody-TCO) in PBS (pH 7.4)

-

Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5) dissolved in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mg/mL solution of the TCO-protein in PBS.

-

Prepare a 10 mM stock solution of the Tetrazine-fluorophore in anhydrous DMSO.

-

-

Ligation Reaction:

-

To the TCO-protein solution, add a 5- to 10-fold molar excess of the Tetrazine-fluorophore stock solution. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

-

Gently mix the solution and incubate at room temperature for 30-60 minutes. For more sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.

-

-

Purification:

-

Remove the unreacted Tetrazine-fluorophore by running the reaction mixture through a pre-equilibrated SEC column (PD-10).

-

Elute the labeled protein using PBS.

-

Collect the colored fractions containing the successfully labeled protein conjugate.

-

-

Characterization:

-

Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore (e.g., at 650 nm for Cy5).

-

Further analysis can be performed using SDS-PAGE or mass spectrometry.

-

Protocol 2: Live-Cell Labeling for Fluorescence Microscopy

This protocol outlines the labeling of a TCO-modified cell-surface protein with a tetrazine-fluorophore for imaging. This is a common strategy in pre-targeted imaging.

Materials:

-

Adherent cells expressing a TCO-modified surface protein, cultured in a glass-bottom dish.

-

(R)-TCO-OH labeling reagent (e.g., an antibody or ligand functionalized with TCO).

-

Tetrazine-fluorophore (cell-impermeable).

-

Cell culture medium (e.g., DMEM).

-

Wash buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺).

Methodology:

-

Pre-targeting Step (TCO Installation):

-

Incubate the cells with the TCO-labeling reagent (e.g., 10 µg/mL of a TCO-antibody) in cell culture medium for 1 hour at 37°C. This allows the TCO moiety to bind to the target on the cell surface.

-

Wash the cells three times with wash buffer to remove any unbound TCO-reagent.

-

-

Ligation Step (Tetrazine Reaction):

-

Add the Tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium.

-

Incubate for 15-30 minutes at 37°C.

-

Wash the cells three times with wash buffer to remove unreacted tetrazine-fluorophore.

-

-

Imaging:

-

Add fresh medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Diagrams and Workflows

Reaction Mechanism

The following diagram illustrates the two-step mechanism of the inverse-electron-demand Diels-Alder reaction between (R)-TCO-OH and a generic tetrazine.

Caption: The IEDDA ligation mechanism between TCO and tetrazine.

Note: The images in the DOT script above are placeholders. A functional Graphviz renderer would require actual image files for a visual representation of the chemical structures.

Pre-targeted Cell Imaging Workflow

This diagram shows a typical workflow for pre-targeted live-cell imaging, as described in Protocol 2. This strategy improves the signal-to-noise ratio by separating the targeting step from the imaging step.

Caption: A two-step workflow for pre-targeted live-cell imaging.

(R)-TCO-OH as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] While the ligands confer specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its stability, solubility, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase). This guide provides a comprehensive technical overview of the role and application of (R)-TCO-OH, a specialized linker used in PROTAC synthesis.

The PROTAC Mechanism of Action

PROTACs function by acting as a bridge between a specific POI and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Role and Physicochemical Properties of (R)-TCO-OH

(R)-TCO-OH, or (R)-trans-cyclooctenol, is an alkyl chain-based PROTAC linker. Its structure incorporates a strained trans-cyclooctene (TCO) ring, a key functional group that enables its use in bioorthogonal chemistry.

Key Functions:

-

Spatial Scaffolding: Like all PROTAC linkers, (R)-TCO-OH connects the POI-binding and E3-ligase-recruiting ligands, enabling the formation of the crucial ternary complex. The length and flexibility of the alkyl chain are important parameters that must be optimized for each specific POI-E3 ligase pair.

-

Click Chemistry Reagent: The defining feature of (R)-TCO-OH is its TCO group. This group participates in a highly efficient and specific "click" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules. This reaction is exceptionally fast and can proceed under biocompatible conditions, making it a powerful tool for PROTAC synthesis.

This "clickable" nature allows for a modular and convergent synthesis strategy. Instead of building the entire PROTAC in a linear fashion, chemists can synthesize two precursor fragments—one containing the (R)-TCO-OH linker and the other a tetrazine moiety—and then conjugate them in a final, high-yield step. This approach significantly accelerates the generation of PROTAC libraries for linker optimization.

Data Presentation: Physicochemical and Efficacy Data

The development of orally bioavailable PROTACs is challenging due to their high molecular weight and other properties that place them "beyond the Rule of Five" (bRo5). Understanding the physicochemical properties is crucial for optimizing absorption and cell permeability.

Table 1: General Physicochemical Properties of PROTACs

| Property | Typical Range | Implication for Drug Development |

|---|---|---|

| Molecular Weight (MW) | > 500 Da | Can negatively impact cell permeability and oral absorption. |

| Topological Polar Surface Area (TPSA) | High | Often associated with poor membrane permeability. |

| Hydrogen Bond Donors (HBD) | > 5 | Can limit passive diffusion across cell membranes. |

| Lipophilicity (cLogP) | > 5 | High lipophilicity can lead to poor solubility and high metabolic clearance. |

| Aqueous Solubility | Generally Low | Poses challenges for formulation and achieving therapeutic concentrations. |

Table 2: Efficacy Data for TCO-ARV-771 (A TCO-Containing PROTAC Prodrug Example)

| Compound/Combination | Target Protein | Cell Line | Key Result | Reference |

|---|---|---|---|---|

| TCO-ARV-771 (400 nM) + c(RGDyK)-Tz (1.0 µM) | BRD4 | HeLa | Complete degradation of BRD4 after 3 hours. | |

| TCO-ARV-771 alone (100-400 nM) | BRD4 | HeLa | No significant BRD4 degradation. | |

| Co-treatment of TCO-ARV-771 and c(RGDyK)-Tz | - | HeLa | Antiproliferative IC₅₀ = 389 nM. |

| ARV-771 (active degrader) | - | HeLa | Antiproliferative IC₅₀ = 466 nM. | |

Data from Yang C, et al. (2023). This study demonstrates the utility of the TCO-tetrazine click reaction for targeted activation of a PROTAC, showcasing a sophisticated application of this linker chemistry.

Experimental Protocols

Evaluating the efficacy of a PROTAC involves a series of biophysical and cell-based assays to confirm target engagement, ternary complex formation, and subsequent protein degradation.

4.1 Biophysical Assay: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of the interactions between the PROTAC, the POI, and the E3 ligase.

-

Objective: To quantify the stability and cooperativity of the POI-PROTAC-E3 ligase ternary complex.

-

Methodology:

-

Immobilization: Covalently immobilize the biotinylated POI onto a streptavidin-coated sensor chip.

-

Binary Interaction (PROTAC-POI): Flow a series of concentrations of the PROTAC over the POI-coated surface to determine the binding affinity (K_D) of the PROTAC for the POI.

-

Binary Interaction (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and flow the PROTAC over the surface to determine its K_D for the E3 ligase.

-

Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

-

Injection: Flow the PROTAC-E3 ligase mixtures over the POI-coated sensor surface.

-

Data Analysis: An increase in the binding response compared to the PROTAC-POI binary interaction indicates the formation of the ternary complex. The kinetics of association and dissociation are measured to determine the stability of the complex. Cooperativity (alpha), a measure of how the binding of one protein partner influences the binding of the other, can be calculated from the binding affinities.

-

4.2 Cell-Based Assay: Western Blot for Target Protein Degradation

Western blotting is a standard method to directly measure the reduction in the levels of the target protein within cells following PROTAC treatment.

-

Objective: To determine the degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ) of the PROTAC.

-

Methodology:

-

Cell Culture: Plate cells of a relevant line (e.g., a cancer cell line overexpressing the POI) in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining POI relative to the vehicle control against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Conclusion

The linker component of a PROTAC is far more than a passive spacer; it is a key driver of the molecule's biological activity and pharmaceutical properties. (R)-TCO-OH stands out as a sophisticated linker tool for PROTAC development. Its primary advantage lies in the integration of a trans-cyclooctene group, which enables the use of rapid, efficient, and bioorthogonal click chemistry for PROTAC synthesis and conjugation. This modular approach facilitates the rapid assembly of PROTAC libraries, which is essential for optimizing the complex structure-activity relationships that govern targeted protein degradation. The application of TCO-based linkers in creating activatable prodrugs further highlights the versatility and potential of this chemistry to develop more precise and controllable protein-degrading therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of functionalized linkers like (R)-TCO-OH will be instrumental in advancing the next generation of PROTAC-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 3. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions with (R)-TCO-OH

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in bioorthogonal chemistry, enabling the selective and efficient formation of covalent bonds in complex biological systems. Among the various dienophiles utilized for this reaction, the strained trans-cyclooctene (TCO) derivatives have garnered significant attention due to their exceptional reactivity. This guide provides a comprehensive technical overview of the iEDDA reaction with a specific focus on (R)-trans-cyclooct-4-enol ((R)-TCO-OH), a commonly used TCO derivative in bioconjugation, imaging, and drug delivery applications.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as (R)-TCO-OH.[1] Unlike the classical Diels-Alder reaction, the iEDDA reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The high ring strain of the trans-cyclooctene ring in (R)-TCO-OH raises the energy of its HOMO, leading to a smaller HOMO-LUMO energy gap with the tetrazine and consequently, exceptionally fast reaction kinetics.[2]

The reaction proceeds through a concerted cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂). This irreversible release of nitrogen drives the reaction to completion.[1][3] The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.[3]

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the iEDDA reaction between TCO derivatives and tetrazines are among the fastest known for bioorthogonal reactions, reaching up to 10⁶ M⁻¹s⁻¹. The reactivity is highly dependent on the substituents on both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine lower its LUMO energy, while the stereochemistry of the substituent on the TCO ring also plays a crucial role. The axial isomer of 5-hydroxy-trans-cyclooctene, which corresponds to (R)-TCO-OH, has been shown to be more reactive than its equatorial counterpart.

Below is a summary of representative second-order rate constants for the reaction of axial TCO-OH and other TCO derivatives with various tetrazines.

| Diene (Tetrazine Derivative) | Dienophile (TCO Derivative) | Solvent/Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | axial-TCO-OH | PBS, 37°C | 13,000 ± 80 |

| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 |

| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 |

| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 |

| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000 |

| Amido-substituted dipyridyltetrazine | s-TCO-OH | Water | 3,300,000 |

| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | Water, 25°C | 366,000 ± 15,000 |

| 3,6-diphenyl-s-tetrazine | d-TCO | MeOH, 25°C | 520 ± 3 |

Experimental Protocols

Synthesis of (R)-TCO-OH

The synthesis of (R)-TCO-OH is a multi-step process that begins with the epoxidation of 1,5-cyclooctadiene (COD). It is crucial to perform this reaction at low temperatures to favor mono-epoxidation and preserve one double bond. The resulting epoxide is then reduced to the corresponding alcohol, cis-cyclooct-4-enol. The final and most critical step is the photoisomerization of the cis-isomer to the desired trans-isomer, (R)-TCO-OH. This is typically achieved using a photoreactor, and the equilibrium can be shifted towards the trans-isomer by using a silver nitrate (AgNO₃) impregnated silica gel column to selectively retain the trans-isomer.

Materials:

-

1,5-cyclooctadiene (COD)

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether or Tetrahydrofuran (THF)

-

Methyl benzoate (photosensitizer)

-

Silver nitrate (AgNO₃)

-

Silica gel

Procedure:

-

Epoxidation: Dissolve COD in DCM and cool the solution to -78°C. Slowly add a solution of mCPBA in DCM. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous workup followed by extraction with DCM. Dry the organic layer and remove the solvent under reduced pressure.

-

Reduction: Carefully add the epoxide to a suspension of LiAlH₄ in dry diethyl ether or THF at 0°C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction cautiously with water and/or NaOH solution. Filter the mixture and extract the aqueous layer. Dry the combined organic layers and remove the solvent.

-

Photoisomerization: Prepare a solution of cis-cyclooct-4-enol and methyl benzoate in a suitable solvent. Circulate this solution through a photoreactor equipped with a 254 nm UV lamp and a column packed with AgNO₃-impregnated silica gel. The silver ions will complex with the trans-isomer, effectively removing it from the reaction mixture and shifting the equilibrium. After several hours, the retained trans-isomer can be eluted from the column.

Protein Labeling with (R)-TCO-OH and Tetrazine Ligation

This protocol describes the labeling of a protein with (R)-TCO-OH via an N-hydroxysuccinimide (NHS) ester derivative, followed by ligation with a tetrazine-functionalized molecule.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

(R)-TCO-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., Tris or glycine)

-

Spin desalting columns

-

Tetrazine-functionalized molecule (e.g., a fluorophore or drug)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

TCO Labeling: Immediately before use, prepare a 10 mM stock solution of (R)-TCO-NHS ester in anhydrous DMSO or DMF. Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.

-

Tetrazine Ligation: Add the tetrazine-functionalized molecule to the purified TCO-labeled protein solution. A 1.1 to 2.0 molar excess of the tetrazine is recommended. Incubate for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Final Purification (Optional): If necessary, remove any unreacted tetrazine-functionalized molecule using a spin desalting column.

Mandatory Visualizations

iEDDA Reaction Mechanism

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Workflow for Pre-targeted In Vivo Imaging

Caption: Workflow for pre-targeted in vivo imaging using iEDDA chemistry.

Logical Relationship for Antibody-Drug Conjugate (ADC) Therapy

Caption: Logical flow for pre-targeted antibody-drug conjugate (ADC) therapy.

References

- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-TCO-OH: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-TCO-OH, a key reagent in bioorthogonal chemistry and a valuable tool in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties of (R)-TCO-OH

(R)-TCO-OH, with the chemical name (R)-(E)-cyclooct-4-en-1-ol, is a strained trans-cyclooctene derivative featuring a hydroxyl group. This structure provides a unique combination of high reactivity and a functional handle for further chemical modifications.

Chemical Structure

The structure of (R)-TCO-OH is defined by an eight-membered carbon ring containing a trans-double bond, which imparts significant ring strain, and a hydroxyl group at the 1-position with R-stereochemistry.

SMILES: O[C@@H]1CCC/C=C\CC1[1]

Physicochemical and Reactive Properties

A summary of the key quantitative data for (R)-TCO-OH is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [1] |

| CAS Number | 39637-78-0[1] |

| Appearance | Liquid |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. Stable for several weeks at ambient temperature during shipping. |

| Reactivity | The strained trans-cyclooctene ring readily undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. This reaction is catalyst-free, bioorthogonal, and extremely fast. The hydroxyl group can be used for further derivatization. |

| Reaction Kinetics (with Tetrazines) | Second-order rate constants are very high, generally in the range of 10³ to 10⁶ M⁻¹s⁻¹. The exact rate depends on the tetrazine structure and reaction conditions. For example, a TCO-conjugated antibody reacted with an indium-labeled tetrazine in PBS at 37°C with a rate constant of (13 ± 0.08) × 10³ M⁻¹s⁻¹. The axial isomer of TCO-OH is experimentally four times more reactive than the equatorial isomer.[2][3] |

| Stability | TCO derivatives can isomerize to the less reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or upon prolonged storage. For instance, 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours. The half-life of an s-TCO-conjugated monoclonal antibody in vivo was observed to be 0.67 days. Radical inhibitors can be used to suppress isomerization during storage. |

The Chemistry of (R)-TCO-OH: The Inverse-Electron-Demand Diels-Alder Reaction

The utility of (R)-TCO-OH in bioconjugation and drug development stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This bioorthogonal "click" reaction is exceptionally fast and specific, allowing for the formation of a stable covalent bond in complex biological environments without interfering with native biochemical processes.

The reaction proceeds between the electron-rich dienophile (the trans-cyclooctene) and the electron-poor diene (the tetrazine). The significant strain energy of the trans-double bond in the cyclooctene ring is released upon cycloaddition, providing a large thermodynamic driving force for the reaction.

Application in PROTAC Development

(R)-TCO-OH is a valuable building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the protein of interest, or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.

The hydroxyl group of (R)-TCO-OH allows for its incorporation into a PROTAC linker, which can then be used to conjugate the POI-binding and E3 ligase-binding moieties using the highly efficient TCO-tetrazine click reaction.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, where the linker can be synthesized using (R)-TCO-OH.

Experimental Protocols

The following are generalized protocols for the use of (R)-TCO-OH derivatives in bioconjugation and PROTAC synthesis. Optimization may be required for specific applications.

General Protocol for Protein Labeling with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-functionalized N-hydroxysuccinimide (NHS) ester, which can be synthesized from (R)-TCO-OH.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-PEG-NHS ester (or other suitable TCO-NHS derivative)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL. If the buffer contains primary amines, exchange it with an amine-free buffer using a desalting column.

-

TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes to stop the reaction.

-

Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer.

General Protocol for PROTAC Synthesis via TCO-Tetrazine Ligation

This protocol outlines the final "click" reaction step to form a PROTAC by reacting a TCO-functionalized component with a tetrazine-functionalized component.

Materials:

-

TCO-functionalized molecule (e.g., POI ligand-linker-TCO)

-

Tetrazine-functionalized molecule (e.g., Tetrazine-E3 ligase ligand)

-

Anhydrous reaction solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer depending on solubility)

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Reactant Preparation: Dissolve the TCO-functionalized molecule in the anhydrous reaction solvent.

-

Addition of Tetrazine: To the solution from step 1, add 1.0 to 1.2 molar equivalents of the tetrazine-functionalized molecule.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.

-

Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of the starting materials and the formation of the desired PROTAC product.

-

Purification: Upon completion, purify the crude product using preparative HPLC to isolate the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.

Conclusion

(R)-TCO-OH is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its unique combination of a highly reactive, bioorthogonal trans-cyclooctene moiety and a functionalizable hydroxyl group makes it an ideal component for the construction of complex biomolecules, including PROTACs. The high efficiency and specificity of the TCO-tetrazine iEDDA reaction enable the rapid and reliable synthesis of novel therapeutics for targeted protein degradation. A thorough understanding of its properties and reaction conditions is essential for its successful application in the development of next-generation medicines.

References

The Core Principles of (R)-TCO-OH in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of reactions that are rapid, specific, and biocompatible. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a particularly powerful tool for its exceptionally fast kinetics and catalyst-free nature. This technical guide provides an in-depth exploration of the basic principles of using (R)-TCO-OH, a specific stereoisomer of TCO, in bioconjugation. We will delve into its structure, reactivity, and applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The Fundamentals of TCO-Tetrazine Ligation

The reactivity of trans-cyclooctenes is rooted in the significant ring strain of the trans-configured double bond within the eight-membered ring. This inherent strain is released upon the [4+2] cycloaddition with a tetrazine, providing a strong thermodynamic driving force for the reaction. The reaction proceeds through a two-step mechanism:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) to form an unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) to form a stable dihydropyridazine product.

This ligation is renowned for its bioorthogonality, meaning the TCO and tetrazine moieties are highly specific for each other and do not react with native functional groups found in biological systems.[1][2]

(R)-TCO-OH: Structure and Stereochemistry

(R)-TCO-OH refers to a specific enantiomer of a hydroxyl-functionalized trans-cyclooctene. The "(R)" designation indicates the stereochemistry at the carbon atom bearing the hydroxyl group. The hydroxyl group provides a convenient handle for conjugation to other molecules, such as proteins, drugs, or imaging agents, often after activation as an NHS-ester or other reactive derivative.

The stereochemistry of the substituent on the TCO ring plays a crucial role in its reactivity. TCO derivatives can exist as axial or equatorial isomers. The (R)-TCO-OH isomer adopts an axial conformation. Due to increased ring strain, axial isomers of TCO are generally more reactive than their equatorial counterparts .[3] This enhanced reactivity is a key advantage for applications requiring rapid conjugation at low concentrations.

Quantitative Data on Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioconjugation reaction. The TCO-tetrazine ligation boasts some of the highest k₂ values among bioorthogonal reactions, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4] The table below summarizes representative kinetic data for the reaction of axial TCO derivatives with various tetrazines.

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| axial-TCO-OH | 3,6-di-(2-pyridyl)-s-tetrazine | PBS | 37 | (13 ± 0.08) x 10³[4] |

| axial-TCO-OH derivative | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 25 | (70 ± 2) x 10³ |

| Water-soluble axial-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Not Specified | (3,300 ± 40) x 10³ |

| TCO-PEG₄ (from axial-TCO-OH) | 2-pyridyl-substituted tetrazine | DPBS | 37 | >50,000 |

Note: The reactivity is highly dependent on the specific structures of both the TCO and tetrazine, as well as the reaction conditions.

Stability Considerations

A crucial aspect of using TCO derivatives is their stability. The highly strained trans-isomer can isomerize to the much less reactive cis-isomer. This process can be accelerated by the presence of thiols and copper-containing proteins in biological media. However, d-TCO derivatives have shown good stability in phosphate-buffered D₂O for up to 14 days and in human serum for four days at room temperature. For in vivo applications, the stability of the TCO-modified molecule is a critical factor to ensure it remains reactive until it reaches its target.

Experimental Protocols

The following are generalized protocols for the bioconjugation of proteins using (R)-TCO-OH, typically after its conversion to a more reactive species like an NHS ester.

Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest

-

TCO-NHS ester (e.g., (R)-TCO-PEGn-NHS ester)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Buffer Exchange: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

TCO-Tetrazine Ligation

This protocol outlines the reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 1.5-fold) of the tetrazine is often used to ensure complete labeling of the protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): If necessary, the final bioconjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

Applications and Workflows

(R)-TCO-OH and its derivatives are versatile tools with a wide range of applications in chemical biology, drug development, and diagnostics.

PROTACs and Targeted Protein Degradation

(R)-TCO-OH is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The TCO-tetrazine ligation can be used to assemble the final PROTAC molecule in a modular fashion.

Caption: Workflow for PROTAC assembly using TCO-tetrazine ligation and subsequent targeted protein degradation.

Targeted Drug Delivery and "Click-to-Release"

The TCO-tetrazine reaction is also employed in targeted drug delivery and "click-to-release" strategies. In this approach, a drug is conjugated to a TCO moiety, rendering it inactive. This prodrug can be targeted to a specific site, for example, by attaching it to an antibody. Upon administration of a tetrazine, the IEDDA reaction occurs, leading to the cleavage of the linker and the release of the active drug at the desired location, thereby minimizing systemic toxicity.

Caption: Pre-targeted drug delivery workflow utilizing TCO-tetrazine click-to-release chemistry.

Conclusion

(R)-TCO-OH is a powerful and versatile reagent in the bioconjugation toolbox. Its axial conformation leads to enhanced reactivity in the exceptionally fast and bioorthogonal TCO-tetrazine ligation. This, combined with its stability and the ability to be readily functionalized, makes it an ideal component for a wide range of applications, from the construction of complex therapeutic modalities like PROTACs and ADCs to advanced in vivo imaging and diagnostics. A thorough understanding of its reactivity, stability, and the protocols for its use will enable researchers to fully harness the potential of this remarkable click chemistry reagent.

References

- 1. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

(R)-TCO-OH for beginners in chemical biology

An In-Depth Technical Guide to (R)-TCO-OH for Chemical Biology

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of (R)-TCO-OH, a key reagent in the field of bioorthogonal chemistry. We will delve into its core properties, the underlying reaction mechanism, its diverse applications, and provide detailed experimental protocols.

Introduction to (R)-TCO-OH

(R)-TCO-OH, or (R)-(E)-cyclooct-4-en-1-ol, is a derivative of trans-cyclooctene (TCO), a highly strained alkene that has become an invaluable tool in chemical biology.[1] Its significance lies in its ability to undergo extremely rapid and selective "click" reactions within complex biological environments. The "(R)" designation refers to the specific stereochemistry of the molecule, which can influence its reactivity and stability.

The core structure features two key components:

-

The Trans-Cyclooctene (TCO) Moiety : This strained eight-membered ring is the reactive component. The high ring strain of the trans-double bond allows it to readily participate in inverse-electron-demand Diels-Alder (IEDDA) reactions without the need for a catalyst.[2]

-

The Hydroxyl (-OH) Group : This functional group provides a convenient handle for chemists to attach (R)-TCO-OH to other molecules of interest, such as proteins, antibodies, small molecule drugs, or imaging agents, through standard conjugation chemistry.[2]

This combination makes (R)-TCO-OH a versatile building block for creating sophisticated molecular probes and therapeutic constructs.

The Core Reaction: TCO-Tetrazine Ligation

The primary application of (R)-TCO-OH revolves around its reaction with tetrazine (Tz) derivatives. This reaction, known as the TCO-tetrazine ligation, is a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3] It is considered one of the fastest and most efficient bioorthogonal reactions discovered to date.

The key characteristics of this reaction are:

-

Exceptional Speed : The reaction kinetics are remarkably fast, with second-order rate constants orders of magnitude higher than other click chemistry reactions. This allows for labeling at very low concentrations, which is crucial for in vivo applications.

-

Bioorthogonality : The TCO and tetrazine groups are highly selective for each other and do not react with naturally occurring functional groups found in biological systems, such as amines or thiols.

-

Biocompatibility : The reaction proceeds under physiological conditions (aqueous environment, neutral pH, room temperature) and does not require toxic catalysts like copper, making it ideal for live-cell and in vivo studies.

-

Irreversibility : The reaction forms a stable covalent bond and releases nitrogen gas (N₂) as the only byproduct, driving the reaction to completion.

Caption: The TCO-tetrazine IEDDA reaction mechanism.

Quantitative Data: Reactivity and Stability

The performance of TCO derivatives is primarily defined by their reaction kinetics and stability. The choice of a specific TCO isomer can be critical, as reactivity and stability are often inversely correlated. More strained, and thus more reactive, TCOs can be less stable and prone to isomerization to their less reactive cis-cyclooctene form.

| TCO Derivative | Second-Order Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹) | Notes |

| Parent TCO | ~2.0 x 10³ | The foundational TCO derivative, demonstrating good reactivity and biocompatibility. |

| TCO conjugated to CC49 antibody | ~1.3 x 10⁴ | Shows high reactivity even when conjugated to a large biomolecule at 37°C. |

| d-TCO (syn-diastereomer) | ~3.66 x 10⁵ | A more strained and highly reactive derivative, demonstrating improved stability over s-TCO. |

| s-TCO (conformationally strained) | > 1.0 x 10⁶ | Among the fastest TCOs, but can be less stable and prone to deactivation upon long-term storage. |

Key Applications in Chemical Biology and Drug Development

The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields.

Bioconjugation and Labeling

(R)-TCO-OH is an excellent tool for covalently linking molecules. After attaching TCO-OH to a biomolecule of interest (e.g., an antibody), it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag (e.g., a fluorescent dye, a drug payload, or another protein). This modular approach simplifies the synthesis of complex bioconjugates.

Live-Cell Imaging

The bioorthogonality and fast kinetics of the TCO-tetrazine reaction are ideal for imaging dynamic processes in living cells. A common strategy involves genetically encoding a protein with a tag that can be labeled with a TCO derivative. A tetrazine-functionalized fluorophore is then added to the cell media, which "clicks" onto the TCO-labeled protein, allowing for real-time visualization with minimal background signal.

Caption: A typical workflow for live-cell protein imaging.

Chemical Proteomics

TCO-tetrazine chemistry is used to study protein interactions and functions. For instance, a small molecule drug can be functionalized with a TCO group. After introducing it to cells, it binds to its protein targets. A tetrazine-biotin probe can then be added, which attaches to the TCO-tagged drug. The entire complex can then be pulled down using streptavidin beads and the target proteins identified by mass spectrometry.

Drug Delivery and PROTACs

In drug delivery, this chemistry is used for pretargeting strategies, where a TCO-labeled antibody is first administered to target a specific tissue (e.g., a tumor). After the antibody has accumulated at the target and cleared from circulation, a tetrazine-linked drug is administered, which then rapidly localizes to the tumor by reacting with the TCO-antibody, minimizing systemic toxicity.

Furthermore, (R)-TCO-OH serves as a linker for constructing Proteolysis-Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.

Experimental Protocols

This section provides a generalized protocol for labeling a primary amine-containing biomolecule (e.g., a protein) with a TCO-NHS ester and subsequently reacting it with a tetrazine derivative.

Materials:

-

Biomolecule (e.g., protein) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

-

TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM).

-

Tetrazine derivative (dissolved in a compatible solvent).

-

Desalting spin columns for purification.

Protocol: Protein Labeling with TCO-NHS Ester

-

Preparation : Ensure the protein solution is free of amine-containing buffers (like Tris). Exchange into PBS if necessary. The protein concentration should ideally be 1-5 mg/mL.

-

Reaction Setup : Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. For example, for 1 nmol of protein, add 10-20 nmol of the TCO reagent.

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Purification : Remove the excess, unreacted TCO-NHS ester using a desalting spin column according to the manufacturer's instructions. The resulting solution contains the TCO-labeled protein.

Protocol: TCO-Tetrazine Ligation

-

Reaction Setup : To the purified TCO-labeled protein solution, add the tetrazine derivative. A slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine is often recommended to ensure complete consumption of the TCO-labeled protein.

-

Incubation : The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For in vivo or live-cell applications, the reaction will proceed under physiological conditions.

-

Analysis : The resulting bioconjugate is now ready for use or further purification if needed (e.g., by size-exclusion chromatography). The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color or by using analytical techniques like SDS-PAGE or mass spectrometry.

Caption: Step-by-step experimental workflow for bioconjugation.

Conclusion

(R)-TCO-OH and its derivatives are powerful reagents that have significantly advanced the capabilities of chemical biologists and drug developers. The combination of a stable handle for derivatization with the exceptionally fast, selective, and biocompatible TCO-tetrazine IEDDA reaction enables the precise construction of complex molecular tools. From illuminating cellular machinery in real-time to developing next-generation targeted therapeutics, the applications of (R)-TCO-OH continue to expand, solidifying its role as a cornerstone of modern bioorthogonal chemistry.

References

Exploring the Reactivity of trans-Cyclooctene Derivatives: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a premier bioorthogonal transformation.[1][2] Its exceptional reaction speed, specificity, and ability to proceed without a catalyst in complex biological environments have made it an indispensable tool for live-cell imaging, diagnostics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[3][4] This guide provides an in-depth exploration of the core principles governing TCO reactivity, a comparative analysis of key derivatives, and detailed protocols for their application.

The trans-Cyclooctene Group: Structure and Reactivity

The remarkable reactivity of TCO is rooted in the significant ring strain of its trans-configured double bond within the eight-membered ring.[3] This strain is a consequence of the non-planar, twisted geometry the ring must adopt, with the "crown" conformation being the most stable. The high strain energy (approx. 16.7 kcal/mol) is released upon the [4+2] cycloaddition with a tetrazine, providing a powerful thermodynamic driving force for the reaction.

The reaction proceeds via an iEDDA mechanism, where the TCO acts as a highly reactive dienophile. The initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly eliminates nitrogen gas (N₂), forming a stable dihydropyridazine linkage. This process is exceptionally fast, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.

Core trans-Cyclooctene Derivatives: A Comparative Analysis

The versatility of the TCO-tetrazine ligation stems from the development of various TCO derivatives with tailored reactivity, stability, and physicochemical properties. Modifications to the TCO scaffold, such as ring fusion or the introduction of substituents, can dramatically alter its performance.

Key factors influencing reactivity include:

-

Ring Strain: Increasing the ring strain by fusing additional rings generally accelerates the reaction rate. Forcing the TCO into a higher-energy "half-chair" conformation, as seen in strained derivatives like s-TCO and d-TCO, leads to a significant rate enhancement.

-

Stereochemistry: The stereochemical orientation of substituents on the TCO ring plays a crucial role. For hydroxylated TCOs, the axial isomer consistently exhibits faster reaction rates than its equatorial counterpart, often by an order of magnitude.

Quantitative Reactivity Data

The second-order rate constants (k₂) provide a quantitative measure of reaction speed. The data below illustrates the profound impact of structural modifications on TCO reactivity with various tetrazine partners.

| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Diphenyl-s-tetrazine (in MeOH) | Second-Order Rate Constant (k₂) with Dipyridyl-s-tetrazine derivative (in aqueous solution) | Key Features |

| trans-Cyclooctene | TCO | ~19 M⁻¹s⁻¹ | ~2,000 M⁻¹s⁻¹ | The foundational TCO structure. |

| axial-5-hydroxy-trans-cyclooctene | a-TCO | Not reported | ~70,000 - 150,000 M⁻¹s⁻¹ | Higher reactivity than the equatorial isomer due to steric effects. |

| equatorial-5-hydroxy-trans-cyclooctene | e-TCO | Not reported | ~22,400 M⁻¹s⁻¹ | Less reactive than the axial isomer. |

| cis-Dioxolane-fused trans-cyclooctene | d-TCO | ~520 M⁻¹s⁻¹ | ~366,000 M⁻¹s⁻¹ | High reactivity and improved stability/hydrophilicity. |

| Bicyclo[6.1.0]non-4-ene (cis-fused) | s-TCO | ~3,100 M⁻¹s⁻¹ | >1,000,000 M⁻¹s⁻¹ | Among the most reactive TCOs, but with reduced stability. |

Note: Rate constants are highly dependent on the specific tetrazine derivative, solvent, and temperature. The values presented are for comparative purposes.

Stability Considerations

A critical factor for in vivo applications is the stability of the TCO group. The primary deactivation pathway is isomerization to the unreactive cis-cyclooctene (CCO) isomer. This process can be accelerated by the presence of copper-containing serum proteins and high concentrations of thiols. Generally, a trade-off exists between reactivity and stability.

| TCO Derivative | Stability Profile |

| TCO | Can isomerize in serum over time (approx. 25% deactivation in 24h in vivo). |

| d-TCO | Shows significantly improved stability in aqueous solutions, human serum, and in the presence of thiols compared to more strained derivatives. |

| s-TCO | The most reactive derivative, but also the least stable, rapidly isomerizing in the presence of high thiol concentrations. |

Experimental Protocols

General Protocol for TCO-NHS Ester Conjugation to a Protein

This protocol outlines the labeling of primary amines (e.g., lysine residues) on a protein, such as an antibody, using a TCO-NHS ester.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

TCO-PEG-NHS ester (or other desired TCO-NHS derivative).

-

Anhydrous DMSO.

-

Reaction buffer (e.g., PBS, pH 7.5).

-

Spin desalting columns for purification.

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature or 2 hours at 4°C with gentle rotation.

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4), according to the manufacturer's instructions.

-

Quantification: Determine the final concentration of the TCO-modified protein using a standard protein assay (e.g., BCA or absorbance at 280 nm). The conjugate is now ready for ligation.

General Protocol for TCO-Tetrazine Ligation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye).

Materials:

-

TCO-modified protein (from Protocol 4.1).

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug).